1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine
Description
1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a methyl group at the 1-position of the pyrazole ring and a branched octan-2-yl substituent on the amine nitrogen. Its molecular formula is C₁₂H₂₃N₃, with a molecular weight of 209.33 g/mol (calculated). The compound’s structure combines a heteroaromatic core with a hydrophobic alkyl chain, making it a candidate for applications in medicinal chemistry and materials science. Despite its discontinued commercial availability , its structural analogs are widely studied for bioactivity and synthetic utility.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-octan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-11(2)14-12-9-13-15(3)10-12/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
AWVLWJJWIAOBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent, such as octan-2-yl halide, under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The octan-2-yl group confers distinct physicochemical properties compared to other substituents. Key analogs and their properties are summarized below:
Key Observations :
- Hydrophobicity : The octan-2-yl chain increases lipophilicity compared to polar substituents like thiazolylmethyl or pyridinyl, impacting solubility and membrane permeability.
- Synthetic Accessibility : Analogs with aromatic substituents (e.g., pyridinyl) often require multi-step syntheses involving cross-coupling reactions, whereas alkyl-substituted derivatives like the target compound may utilize simpler alkylation protocols .
Structural Analysis and Crystallography
Crystal structures of related pyrazole derivatives (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) have been resolved using SHELXL, a refinement program widely employed for small-molecule crystallography .
Biological Activity
1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine features a pyrazole ring, which is known for its diverse biological activities. The presence of the octan-2-yl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.
The mechanism of action of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Antimicrobial Activity : It has been investigated for its ability to disrupt microbial cell functions, making it a candidate for antimicrobial applications.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways .
Antimicrobial Activity
Research indicates that 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) observed are comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), leading to decreased inflammatory responses. This activity positions it as a potential treatment for inflammatory diseases.
Anticancer Activity
The compound has demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine:
- Antimicrobial Efficacy Study :
-
Anti-inflammatory Study :
- In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls.
- The reduction was attributed to decreased levels of pro-inflammatory cytokines in serum samples.
- Cytotoxicity Assay :
Comparative Analysis with Related Compounds
To understand the unique properties of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine | High | Moderate | High |
| 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine | Moderate | Low | Moderate |
| 1-Methyl-N-(decyl)-1H-pyrazol-4-amines | Low | High | Low |
This table illustrates that while 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine exhibits strong activities across different biological assays, its analogs may vary significantly in their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
